molecular formula C11H10Cl2N2O B587411 rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 CAS No. 1246819-34-0

rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3

Cat. No. B587411
CAS RN: 1246819-34-0
M. Wt: 260.132
InChI Key: UKVLTPAGJIYSGN-WDHUKZDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 (Rac-1-DCPE-d3) is a novel compound that has been developed for use in scientific research. Rac-1-DCPE-d3 is a derivative of 2,4-dichlorophenoxyethanol (2,4-DCE) and has been designed to be a more potent and selective inhibitor of Rac-1, an important member of the Rho GTPase family. Rac-1-DCPE-d3 has been used in a variety of research applications, including cell culture studies, biochemical and physiological studies, and in vivo studies.

Scientific Research Applications

Rac-1-DCPE-d3 has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of Rac-1 inhibition on cell morphology and cell migration. It has also been used in biochemical and physiological studies to study the effects of Rac-1 inhibition on signal transduction pathways. In addition, Rac-1-DCPE-d3 has been used in in vivo studies to study the effects of Rac-1 inhibition on various diseases and disorders, such as cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

Rac-1-DCPE-d3 works by inhibiting the activity of Rac-1, a member of the Rho GTPase family. Rac-1 is involved in the regulation of numerous cellular processes, including cell migration, cell adhesion, and gene expression. Rac-1-DCPE-d3 binds to the active site of Rac-1 and prevents it from binding to its target molecules, thus inhibiting its activity.
Biochemical and Physiological Effects
Rac-1-DCPE-d3 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Rac-1-DCPE-d3 has been shown to inhibit cell migration, cell adhesion, and gene expression. In biochemical and physiological studies, Rac-1-DCPE-d3 has been shown to inhibit signal transduction pathways, such as the MAPK/ERK and PI3K/Akt pathways. In in vivo studies, Rac-1-DCPE-d3 has been shown to inhibit tumor growth and metastasis, reduce inflammation, and protect against cardiovascular disease and neurological disorders.

Advantages and Limitations for Lab Experiments

Rac-1-DCPE-d3 has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high selectivity for Rac-1, and is relatively stable. The main limitation of Rac-1-DCPE-d3 is that it is not orally bioavailable, so it must be administered by injection or topical application.

Future Directions

There are several potential future directions for research with Rac-1-DCPE-d3. It could be used to study the effects of Rac-1 inhibition on other diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases. It could also be used to develop new and more potent Rac-1 inhibitors. Additionally, it could be used to study the effects of Rac-1 inhibition on other signal transduction pathways, such as the Wnt/β-catenin and mTOR pathways. Finally, it could be used to develop new and more selective Rac-1 inhibitors for use in drug discovery and development.

properties

IUPAC Name

1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i6D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLTPAGJIYSGN-WDHUKZDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=C(C=C(C=C1)Cl)Cl)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3

Synthesis routes and methods

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.